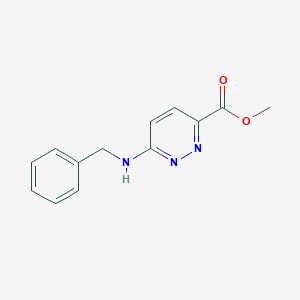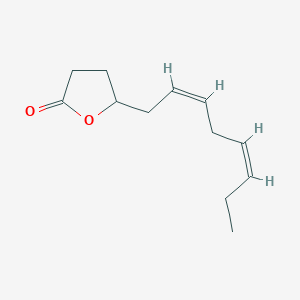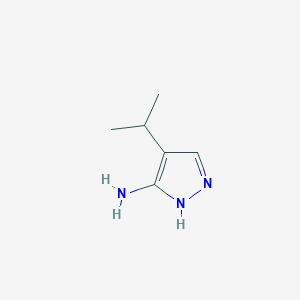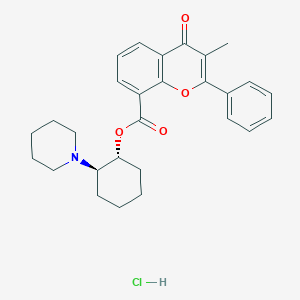
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile, also known as TBPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPAC is a highly reactive molecule that contains an aziridine ring and a nitrile group, which makes it an important building block for the synthesis of pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile is not well understood, but it is believed to be due to its high reactivity towards biological nucleophiles such as proteins and DNA. This compound can form covalent adducts with these biomolecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic and antiviral activities in various in vitro studies. It has also been shown to inhibit the activity of certain enzymes such as proteases and kinases. However, the exact biochemical and physiological effects of this compound on living organisms are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile is its high reactivity towards biological nucleophiles, which makes it a useful tool for studying the interactions between small molecules and biomolecules. However, its high reactivity also makes it difficult to handle and store, which can limit its use in certain experiments. Additionally, this compound is not readily available commercially and must be synthesized in the lab, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile. One area of interest is the development of new synthetic methods for this compound and its derivatives, which could lead to the discovery of new bioactive compounds. Another area of interest is the study of the biochemical and physiological effects of this compound in living organisms, which could provide insights into its potential applications in medicine and agriculture. Finally, the development of new analytical methods for detecting this compound and its adducts in biological samples could lead to the discovery of new biomarkers for disease diagnosis and treatment.
Métodos De Síntesis
The synthesis of 2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile involves the reaction of tert-butylamine with 2-chloropropionitrile in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with sodium azide to form the aziridine ring, which is subsequently hydrolyzed to form this compound.
Aplicaciones Científicas De Investigación
2-Tert-butyl-1-propan-2-ylaziridine-2-carbonitrile has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been used as a key intermediate for the synthesis of various bioactive compounds such as antiviral agents, anticancer drugs, and enzyme inhibitors. This compound has also been used as a ligand in coordination chemistry to form metal complexes with potential applications in catalysis and materials science.
Propiedades
Número CAS |
141792-54-3 |
|---|---|
Fórmula molecular |
C10H18N2 |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-tert-butyl-1-propan-2-ylaziridine-2-carbonitrile |
InChI |
InChI=1S/C10H18N2/c1-8(2)12-7-10(12,6-11)9(3,4)5/h8H,7H2,1-5H3 |
Clave InChI |
QYZWVFSGPINGRO-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC1(C#N)C(C)(C)C |
SMILES canónico |
CC(C)N1CC1(C#N)C(C)(C)C |
Sinónimos |
2-Aziridinecarbonitrile,2-(1,1-dimethylethyl)-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate](/img/structure/B115041.png)


![5'-Hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one](/img/structure/B115046.png)

![alpha-[1-[tert-Butyldimethylsilyloxy]-3-(trimethylsilyl)-2-propynyl]-alpha'-ethynyl-alpha,alpha'-dimethyl-1,1-cyclop](/img/structure/B115054.png)




